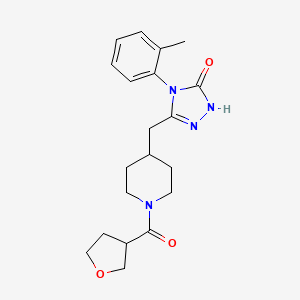

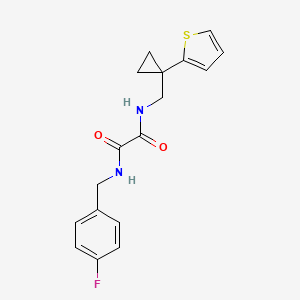

![molecular formula C13H17N3O B2448482 2-[(1-Methylpiperidin-3-yl)methoxy]pyridine-3-carbonitrile CAS No. 1893677-69-4](/img/structure/B2448482.png)

2-[(1-Methylpiperidin-3-yl)methoxy]pyridine-3-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-[(1-Methylpiperidin-3-yl)methoxy]pyridine-3-carbonitrile” is a complex organic compound that contains a pyridine ring, a piperidine ring, a methoxy group, and a carbonitrile group . The piperidine and pyridine rings are common structures in many biologically active compounds .

Molecular Structure Analysis

The molecular structure of “this compound” would likely be determined using spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would likely be determined using various analytical techniques. These might include determining its melting point, boiling point, solubility in various solvents, and its spectral properties .

Scientific Research Applications

Synthesis and Structural Analysis

Pyridine derivatives are often synthesized and analyzed for their structural properties. For example, a study by Tranfić et al. (2011) focused on the synthesis and X-ray spectroscopic analysis of 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile. The structural differences in this compound compared to corresponding 3-cyano-5-nitro-pyridines and 2-hydrazinopyridines were highlighted, showing the complexity and variability within this chemical class (Tranfić, Halambek, Cetina, & Jukić, 2011).

Corrosion Inhibition

Pyridine derivatives have applications in corrosion inhibition, as seen in a study by Ansari, Quraishi, and Singh (2015), where pyridine derivatives were investigated for their adsorption and corrosion inhibition effects on mild steel in hydrochloric acid. The study suggests that these compounds can form protective films on metal surfaces, indicating their potential in industrial applications to prevent corrosion (Ansari, Quraishi, & Singh, 2015).

Antibacterial Activity

The antibacterial activity of pyridine derivatives is another area of research. Bogdanowicz et al. (2013) synthesized new cyanopyridine derivatives and evaluated their antimicrobial activity against various bacteria. The minimal inhibitory concentration values of these compounds suggest their potential in developing new antibacterial agents (Bogdanowicz, Foks, Gobis, Kędzia, Kwapisz, Olczak, & Główka, 2013).

Photophysical Properties

The study of photophysical properties is also common in pyridine derivative research. For instance, a study by Sugimori et al. (1983) investigated the effects of additives on the photo-methoxylation of methyl 2-pyridinecarboxylate, showing how pyridine derivatives can interact with light and other compounds in chemical reactions (Sugimori, Ogishima, Miyazawa, Hasegawa, & Suzuki, 1983).

properties

IUPAC Name |

2-[(1-methylpiperidin-3-yl)methoxy]pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O/c1-16-7-3-4-11(9-16)10-17-13-12(8-14)5-2-6-15-13/h2,5-6,11H,3-4,7,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHUMSCFUWXJDSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC(C1)COC2=C(C=CC=N2)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

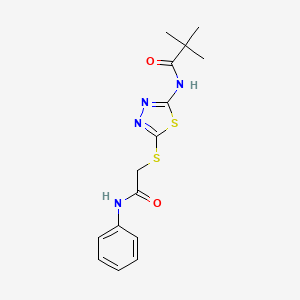

![1-(4-{[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]methyl}piperazin-1-yl)but-2-yn-1-one](/img/structure/B2448401.png)

![N,N-dimethyl-3-azaspiro[5.5]undecan-9-amine dihydrochloride](/img/structure/B2448408.png)

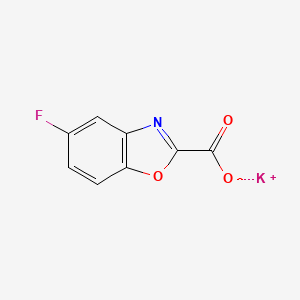

![N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2448411.png)

![4-(6-((2,6-difluorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine](/img/structure/B2448416.png)

![[3-(3-Methylbutyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2448419.png)

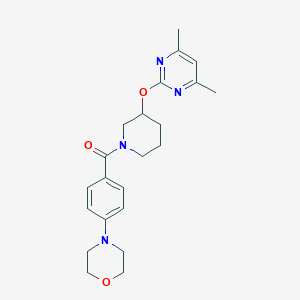

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[6-(4-methoxyphenoxy)pyrimidin-4-yl]benzamide](/img/structure/B2448420.png)